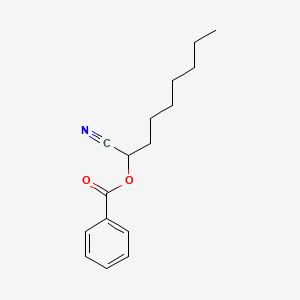![molecular formula C20H26BrN3 B14290418 4-[(E)-(4-Bromophenyl)diazenyl]-N,N-dibutylaniline CAS No. 119888-46-9](/img/structure/B14290418.png)
4-[(E)-(4-Bromophenyl)diazenyl]-N,N-dibutylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-(4-Bromophenyl)diazenyl]-N,N-dibutylaniline is an organic compound belonging to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-Bromophenyl)diazenyl]-N,N-dibutylaniline typically involves the diazotization of 4-bromoaniline followed by azo coupling with N,N-dibutylaniline. The reaction conditions generally include:
Diazotization: 4-bromoaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Azo Coupling: The diazonium salt is then reacted with N,N-dibutylaniline in an alkaline medium (e.g., sodium hydroxide, NaOH) to form the azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-[(E)-(4-Bromophenyl)diazenyl]-N,N-dibutylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite (Na2S2O4) or zinc dust in acidic conditions.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium dithionite (Na2S2O4) in aqueous solution or zinc dust in acidic conditions.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
4-[(E)-(4-Bromophenyl)diazenyl]-N,N-dibutylaniline has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Potential use in drug development and as a model compound for studying the pharmacokinetics and pharmacodynamics of azo compounds.
Industry: Utilized in the production of dyes, pigments, and other colorants for textiles, plastics, and inks.
作用機序
The mechanism of action of 4-[(E)-(4-Bromophenyl)diazenyl]-N,N-dibutylaniline involves its interaction with molecular targets through the azo group. The compound can undergo tautomerization, leading to the formation of different isomers that can interact with various biological molecules. The extended π-electron system of the azo group allows for interactions with enzymes, receptors, and other proteins, influencing their activity and function.
類似化合物との比較
Similar Compounds
- 4-[(E)-(4-Bromophenyl)diazenyl]phenol
- 4-[(E)-(4-Methylphenyl)diazenyl]aniline
- 4-[(E)-(3-Bromophenyl)diazenyl]phenol
Uniqueness
4-[(E)-(4-Bromophenyl)diazenyl]-N,N-dibutylaniline is unique due to its specific structural features, including the bromophenyl group and the dibutylaniline moiety. These features confer distinct chemical and physical properties, making it suitable for specialized applications in research and industry. Its ability to undergo various chemical reactions and its potential biological activity further enhance its uniqueness compared to similar compounds.
特性
CAS番号 |
119888-46-9 |
|---|---|
分子式 |
C20H26BrN3 |
分子量 |
388.3 g/mol |
IUPAC名 |
4-[(4-bromophenyl)diazenyl]-N,N-dibutylaniline |
InChI |
InChI=1S/C20H26BrN3/c1-3-5-15-24(16-6-4-2)20-13-11-19(12-14-20)23-22-18-9-7-17(21)8-10-18/h7-14H,3-6,15-16H2,1-2H3 |
InChIキー |
TXIPKZVJMLDHGI-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[2-(2,6-Difluoroanilino)pyridin-3-yl]methanol](/img/structure/B14290388.png)






![3-[(Aziridin-1-yl)methyl]-4-phenylquinolin-2-amine](/img/structure/B14290426.png)
